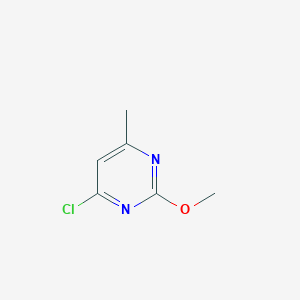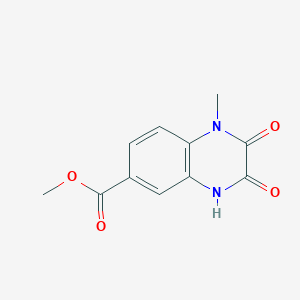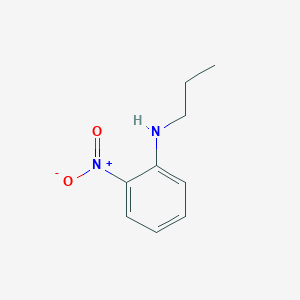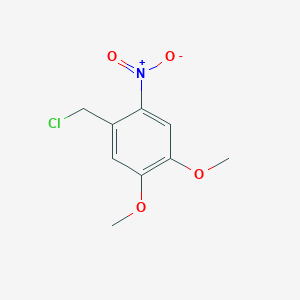
3-(Pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(Pyrrolidine-1-carbonyl)phenylboronic acid” is a solid with the empirical formula C11H14BNO3 . Another related compound, “3-(pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride”, has a molecular weight of 234.73 .
Synthesis Analysis
Pyrrolidine synthesis is a well-studied field. A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . This method allowed the synthesis of a variety of five-, six-, and seven-membered cyclic amines .
Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a known reaction . This reaction can be paired with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation .
Physical And Chemical Properties Analysis
The related compound “3-(pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride” is a powder that is stored at room temperature .
科学的研究の応用
Synthesis Improvements
1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, an important intermediate in organic synthesis, has seen advancements in its synthesis. Notable improvements include using a P2O5/POCl3 mix as a dehydrating agent and methodological refinements for higher yield efficiency (Feng Ta, 2013).
Redox-Annulations
The compound has been involved in redox-annulations with α,β-unsaturated carbonyl compounds. Such reactions have been instrumental in generating conjugated azomethine ylides, leading to ring-fused pyrrolines, which can be further oxidized or reduced (Kang et al., 2015).
Lewis Acid Catalyzed Reactions
Lewis acid catalyzed reactions with arylvinylidenecyclopropanes have been significant in preparing pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives. The efficiency of these reactions depends on the electronic nature of the reactants (Lu & Shi, 2007).
Ugi Reaction Variant
The Ugi reaction, involving redox-neutral α-amidation with concurrent N-alkylation, has been demonstrated with this compound. This reaction, promoted by acetic acid, represents a novel variant of the Ugi reaction (Zhu & Seidel, 2016).
Binding Affinity Studies
Research involving the synthesis of diastereomeric forms of this compound has been conducted to understand its κ binding affinity, providing insights into its pharmacophoric properties (Pinna et al., 1995).
Pyridone Analogues Development
Development of pyridone analogues of tetrahydroisoquinolines, through condensation with mimosine and mimosinamine, represents another significant application. This process has contributed to the field of heterocyclic chemistry (Richards & Hofmann, 1978).
Dehydrogenation Studies
Studies on the dehydrogenation of pyrrolidin-2-yl groups in this compound have revealed interesting aspects regarding the loss of the substituent in certain isoquinoline derivatives (Mahboobi et al., 1994).
Selective κ Opioid Receptor Agonists
The compound has been part of research in synthesizing novel selective κ opioid receptor agonists. This includes the creation of derivatives and their evaluation for binding affinity, contributing to the field of medicinal chemistry (Gan et al., 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
pyrrolidin-1-yl(1,2,3,4-tetrahydroisoquinolin-3-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c17-14(16-7-3-4-8-16)13-9-11-5-1-2-6-12(11)10-15-13;/h1-2,5-6,13,15H,3-4,7-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFHGQJHWKKYHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC3=CC=CC=C3CN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135709-67-0 |
Source


|
| Record name | Methanone, 1-pyrrolidinyl(1,2,3,4-tetrahydro-3-isoquinolinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135709-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-[(2-Methylpropyl)sulfanyl]benzaldehyde](/img/structure/B1356650.png)

